molecular formula C13H5F2NO3 B15377482 2,7-Difluoro-4-nitro-9h-fluoren-9-one CAS No. 1785-28-0

2,7-Difluoro-4-nitro-9h-fluoren-9-one

Cat. No.: B15377482
CAS No.: 1785-28-0
M. Wt: 261.18 g/mol
InChI Key: FRQXIUNDGJHIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Difluoro-4-nitro-9H-fluoren-9-one is a halogenated nitrofluorenone derivative characterized by fluorine atoms at the 2- and 7-positions and a nitro group at the 4-position of the fluorenone backbone. This compound belongs to the fluorene family, which is widely studied for its optical, electronic, and bioactive properties. The electronegative fluorine and nitro substituents likely enhance its reactivity and influence intermolecular interactions, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name

2,7-difluoro-4-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQXIUNDGJHIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293681
Record name 2,7-difluoro-4-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-28-0
Record name NSC91431
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-difluoro-4-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Compounds :

2,7-Dibromo-4-nitro-9H-fluoren-9-one (C₁₃H₅Br₂NO₃; Molar mass: 382.99 g/mol )

2,7-Dichloro-9H-fluoren-4-yl derivatives (e.g., 4a: C₁₆H₁₁Cl₂NO; Molar mass: ~312.17 g/mol )

2,7-Diiodo-9H-fluorene derivatives (e.g., Compound 8 in : C₁₃H₁₀I₂O₂; Molar mass: ~476.03 g/mol )

Property 2,7-Difluoro-4-nitro-9H-fluoren-9-one (Target) 2,7-Dibromo-4-nitro-9H-fluoren-9-one 2,7-Dichloro-9H-fluoren-4-yl Derivatives
Molar Mass (g/mol) 277.08 (calculated) 382.99 312.17 (e.g., 4a)
Halogen Impact High electronegativity; small atomic radius Heavy atom effect; polarizable Br atoms Moderate electronegativity; Cl substituents
Melting Point Not reported Not available 190–294°C (varies with side chains)
Reactivity Likely enhanced electrophilicity due to -F/-NO₂ Bromine may participate in cross-coupling Chlorine supports nucleophilic substitution

Insights :

  • Bromo derivatives (e.g., 2,7-dibromo-4-nitro-9H-fluoren-9-one) have higher molar masses, which may reduce solubility in polar solvents .

Nitro Group Positioning and Electronic Effects

Key Compounds :

3,7-Difluoro-2-nitro-9H-fluoren-9-one (Positional isomer of the target compound )

Methyl-2,7-dinitro-9H-fluoren-9-one (Hypothetical derivative with dual nitro groups )

Property This compound 3,7-Difluoro-2-nitro-9H-fluoren-9-one Methyl-2,7-dinitro-9H-fluoren-9-one
Nitro Position 4-position 2-position 2,7-dinitro
Electronic Effects Meta-directing nitro group Ortho-directing nitro group Enhanced electron withdrawal
Applications Potential bioactive intermediate Unreported Likely high thermal stability

Insights :

  • The 4-nitro group in the target compound may stabilize negative charge delocalization, favoring interactions in catalytic or receptor-binding contexts.
  • Dual nitro groups (as in hypothetical methyl-2,7-dinitro analogs) could further reduce solubility but improve oxidative stability .

Pharmacological and Material Science Relevance

Key Compounds :

Dihydrofluorenes with Piperazine Side Chains (e.g., 4q, 4s: Yields 88–96%; bioactive )

Polyfluorinated Fluorenes (e.g., CFC-F2: High fluorination for optoelectronic use )

Property This compound Dihydrofluorenes (e.g., 4q) Polyfluorinated CFC-F2
Synthetic Yield Not reported 84–96% 61–67%
Bioactivity Unstudied Confirmed (e.g., molecular docking) Unreported
Optical Properties Likely fluorescence quenching (nitro) Not applicable High luminescence efficiency

Insights :

  • The nitro group in the target compound may reduce fluorescence compared to non-nitro dihydrofluorenes , limiting optoelectronic use but enabling redox-active applications.

Q & A

Q. Q1. What are the key considerations for synthesizing 2,7-Difluoro-4-nitro-9H-fluoren-9-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation, nitration, and oxidation steps. Fluorination at the 2,7-positions requires careful control of electrophilic substitution conditions (e.g., using F₂ gas or fluorinating agents like Selectfluor® in anhydrous solvents). Nitration at the 4-position demands precise temperature control (0–5°C) to avoid over-nitration or decomposition. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. Q2. How do the fluorine substituents influence the electronic and steric properties of the fluorenone core?

Methodological Answer: Fluorine’s electronegativity withdraws electron density, reducing aromatic ring reactivity and altering dipole moments. Computational studies (DFT/B3LYP/6-31G*) predict decreased HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing charge-transfer capabilities. Experimentally, UV-Vis spectroscopy (λmax ~320 nm in DCM) and cyclic voltammetry (Ered = -1.2 V vs. Ag/AgCl) corroborate these effects .

Q. Q3. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>19</sup>F NMR (δ -110 to -115 ppm) confirms fluorine substitution patterns.
  • XRD : Single-crystal X-ray diffraction resolves nitro group orientation and planarity deviations (torsion angles <5°).
  • MS : High-resolution ESI-MS (theoretical [M+H]<sup>+</sup> = 278.02; observed 278.03) validates molecular composition .

Advanced Research Questions

Q. Q4. How can crystallographic data contradictions (e.g., disorder in nitro groups) be resolved during structure refinement?

Methodological Answer: Disorder in the nitro group (common in planar fluorenones) is addressed using SHELXL’s PART instruction to model partial occupancy. Anisotropic displacement parameters (ADPs) for O and N atoms are refined with ISOR restraints to prevent overfitting. Residual electron density (<0.5 eÅ<sup>−3</sup>) post-refinement indicates acceptable model accuracy .

Q. Q5. What strategies mitigate competing side reactions during nitration at the 4-position?

Methodological Answer: Competing 3- or 5-position nitration is minimized by:

  • Using HNO3/H2SO4 mixtures at low temperatures (0–5°C).
  • Pre-complexing the fluorenone core with Lewis acids (e.g., AlCl3) to direct nitration regioselectivity.
  • Monitoring reaction progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) to terminate before byproduct formation .

Q. Q6. How can computational methods predict biological interactions of this compound?

Methodological Answer:

  • Docking studies : AutoDock Vina simulates binding to target proteins (e.g., kinase domains) using flexible ligand protocols.
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories).
  • ADMET prediction : SwissADME estimates logP (~2.8) and CNS permeability, guiding in vitro testing priorities .

Data Contradictions and Validation

Q. Q7. How should researchers reconcile discrepancies between experimental and computational dipole moments?

Methodological Answer: Discrepancies arise from solvent effects (implicit vs. explicit solvation models) and crystal packing forces. Validate computational results by:

  • Comparing gas-phase DFT dipole moments (e.g., Gaussian 16) with solution-phase measurements (dielectric constant corrections).
  • Analyzing XRD-derived electrostatic potential maps for crystal field influences .

Q. Q8. What are the limitations of using fluorescence spectroscopy for studying nitro-fluorenone derivatives?

Methodological Answer: The nitro group’s strong electron-withdrawing nature quenches fluorescence. Mitigate this by:

  • Reducing the nitro group to an amine for enhanced emissive properties.
  • Employing phosphorescence measurements at 77 K to bypass quenching effects .

Safety and Handling

Q. Q9. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (LD50 >2000 mg/kg in rodents).
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.